molecular formula C11H14N4 B1450870 N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 71149-50-3

N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No. B1450870
CAS RN: 71149-50-3
M. Wt: 202.26 g/mol
InChI Key: YKOFIURKTHXXTH-UHFFFAOYSA-N
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Description

“N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound that is also known as PF-04965842 . It is a Janus Kinase (JAK) inhibitor selective for JAK1 . JAKs mediate cytokine signaling, and are involved in cell proliferation and differentiation .


Molecular Structure Analysis

The molecular structure of “N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is based on a core scaffold of 7H-pyrrolo[2,3-d]pyrimidin-4-amine . The structural design of related compounds has been based on the combination of tofacitinib’s 7-deazapurine and 5-azaspiro .

Scientific Research Applications

  • Synthesis of New Compounds : The compound has been used in the synthesis of new pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, which were synthesized starting from 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Prasada Rao Lingam, 2015). This indicates its utility in creating novel chemical structures.

  • Fungicidal Properties : Derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids synthesized using similar compounds have shown fungicidal properties, suggesting potential agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2013).

  • Antimicrobial Activity : Some pyrrolo[2,3-d]pyrimidines have been synthesized with antimicrobial properties, indicating their potential use in developing new antimicrobial agents (Mohamed, El-Domany, & Abd El-hameed, 2009).

  • Docking Studies and Synthesis Methods : The compound has been utilized in docking studies and synthesis, as seen in the development of N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, highlighting its importance in drug design (Bommeraa, Merugu, & Eppakayala, 2019).

  • Catalysis and Green Chemistry : It has been used in the context of green chemistry, as in the synthesis of 7-deazapurines catalyzed by a Brønsted-acidic ionic liquid, demonstrating its relevance in environmentally friendly chemical processes (Davoodnia, Bakavoli, Moloudi, Khashi, & Tavakoli-Hoseini, 2010).

  • Novel Inhibitors for Psoriasis Treatment : The compound has been explored in the context of psoriasis treatment, with derivatives showing potent NF-κB inducing kinase (NIK) inhibitory activity, a new strategy in treating this condition (Zhu et al., 2020).

Safety And Hazards

The safety and hazards associated with “N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine” are not explicitly mentioned in the sources I found .

properties

IUPAC Name

N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c1-7-13-10-9(5-6-12-10)11(14-7)15-8-3-2-4-8/h5-6,8H,2-4H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOFIURKTHXXTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CN2)C(=N1)NC3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00658606
Record name N-Cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

CAS RN

71149-50-3
Record name N-Cyclobutyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00658606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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